(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine

Overview

Description

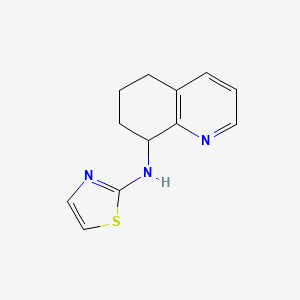

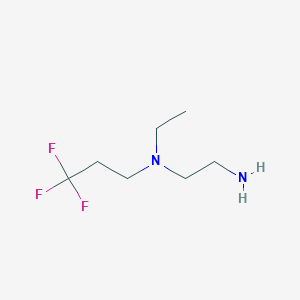

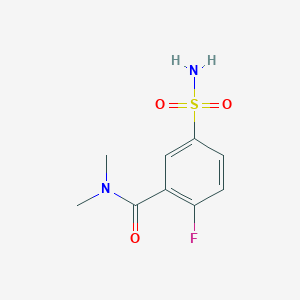

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine, also known as TFEA, is a chemical compound. It has a CAS Number of 1410029-83-2 and a molecular weight of 184.2 . The IUPAC name for this compound is N1-ethyl-N~1~- (3,3,3-trifluoropropyl)-1,2-ethanediamine . It is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine contains a total of 26 bonds, including 11 non-H bonds, 5 rotatable bonds, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine include its molecular weight of 184.2 . It is a liquid at room temperature .

Scientific Research Applications

Encapsulation and Sensor Development

- Encapsulation of Halides: A study discussed the potential of a pentafluorophenyl-substituted tripodal amine receptor for encapsulating Cl- and Br- ions, demonstrating its utility in ion encapsulation and sensing applications (Lakshminarayanan et al., 2007).

Synthesis and Chemical Reactions

- Synthesis of Fluoroalkyl-Containing Compounds: Research outlined methods for the synthesis of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates, highlighting the flexibility of fluoroalkyl groups in synthetic chemistry (Pryadeina et al., 2007).

- Improved Synthesis of Imines/Enamines: A study focused on the reactions between highly electrophilic fluorine-containing dicarbonyl compounds and amines, developing a method for synthesizing imines/enamines, important for preparing fluorinated amines and amino acids (Ohkura et al., 2003).

Polymer Chemistry

- Polymer Synthesis: The use of tris(2-aminoethyl)amine (TREN) in SET-LRP (Single Electron Transfer Living Radical Polymerization) has been investigated, showcasing its efficiency and economic viability in polymer synthesis (Moreno et al., 2017).

Metal Ion Complexation and Coordination Chemistry

- Metal Ion Complexation: A structural model for a ferrichrome-type siderophore was synthesized to study chiral preference induced by intramolecular hydrogen bonding, demonstrating the significance of such compounds in metal ion complexation (Matsumoto et al., 2001).

Environmental Applications

- CO2 Capture: Synthesis and study of amino alcohols for CO2 capture from flue gas streams have been reported, indicating the potential of amine-based compounds in environmental applications (Maneeintr et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

- Tris(2-aminoethyl)amine contains a tertiary amine center and three pendant primary amine groups . These primary amines can interact with various biological molecules. The primary targets likely include receptors, enzymes, or other proteins involved in cellular processes.

Pharmacokinetics

- Tris(2-aminoethyl)amine is soluble in water , suggesting good oral absorption. Its basic nature may allow it to distribute widely in tissues. Metabolic pathways would likely involve enzymatic reactions. Elimination could occur via renal excretion.

properties

IUPAC Name |

N'-ethyl-N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3N2/c1-2-12(6-4-11)5-3-7(8,9)10/h2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHUALPRSQCPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)